molecular formula C21H22ClN3O3S B2534606 2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897479-04-8

2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2534606
CAS No.: 897479-04-8
M. Wt: 431.94
InChI Key: SWYTUIHTNIIDOF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a piperazine core substituted with a 4-ethoxybenzothiazole moiety and an ethanone group linked to a 4-chlorophenoxy chain. This compound belongs to a class of benzothiazole-piperazine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antiparasitic properties .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-2-27-17-4-3-5-18-20(17)23-21(29-18)25-12-10-24(11-13-25)19(26)14-28-16-8-6-15(22)7-9-16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYTUIHTNIIDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that combines a chlorophenoxy group with a piperazine and a benzothiazole moiety. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to the target compound have shown significant antibacterial activity against various strains, including Salmonella typhimurium and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml . The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/ml)
Benzothiazole derivative 1Salmonella typhimurium25
Benzothiazole derivative 2Klebsiella pneumoniae50
Target CompoundStaphylococcus aureusTBD

Anticancer Activity

The anticancer potential of similar thiazolidine derivatives has been investigated, revealing that certain compounds induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways . The compound's structure suggests it may interact with cellular targets involved in cancer progression.

Case Study: Thiazolidin Derivatives
In a study examining thiazolidin derivatives, compound 18 demonstrated significant antiproliferative activity against various cancer cell lines, outperforming standard treatments like irinotecan. This suggests that modifications in the thiazolidine structure can lead to enhanced anticancer properties .

The biological activity of the target compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cellular Interaction : The piperazine moiety may facilitate interaction with cellular receptors or transporters, enhancing bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Antitumor Activity

The compound's structural components are believed to interact with cellular pathways involved in cancer progression. Preliminary studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by activating caspase pathways.

Case Study Example :
A study conducted on a series of thiazole derivatives demonstrated that they could induce S-phase arrest in cancer cells and up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This suggests potential use in cancer therapeutics.

Neuroprotective Effects

Compounds similar to 2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone have been investigated for neuroprotective properties. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Mechanism of Action :
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways.

Analgesic and Anti-inflammatory Properties

Studies have suggested that thiazole derivatives possess analgesic and anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes. This could lead to the development of new pain management therapies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent on Piperazine Ethanone Substituent Molecular Weight Reported Activity
Target Compound 4-ethoxybenzo[d]thiazol-2-yl 4-chlorophenoxy ~443.9* Anticancer (hypothesized)
5j () Benzo[d]thiazol-2-yl 4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl 507.10 Anticancer
7f () 4-(trifluoromethyl)phenylsulfonyl (1-phenyl-1H-tetrazol-5-yl)thio Not provided Antiproliferative
Compound 4-chlorophenylsulfonyl 2-(benzo[d]thiazol-2-yl)phenol ~450.0* Anticancer
Compound 6-chlorobenzo[d]thiazol-2-yl 4-(methylsulfonyl)phenyl 450.0 Not reported

*Calculated based on molecular formula.

Key Differences and Implications

In contrast, sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ) improve aqueous solubility but may reduce cellular uptake . The trifluoromethyl group in 7f () introduces strong electron-withdrawing effects, which could stabilize binding interactions but may also increase metabolic stability .

Biological Activity Trends: Anticancer Activity: Compounds with dual benzothiazole moieties (e.g., 5j in ) exhibit potent cytotoxicity, likely due to intercalation or topoisomerase inhibition. The target compound’s 4-chlorophenoxy group may mimic these effects via halogen bonding . Enzyme Inhibition: Pyridine-based analogs () inhibit CYP51 enzymes, suggesting that the benzothiazole-piperazine scaffold may target similar parasitic or fungal enzymes .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution between 4-ethoxybenzothiazole-piperazine and 4-chlorophenoxyacetyl chloride, paralleling methods in and .

Pharmacological and Computational Insights

  • Molecular Weight and Drug-Likeness : The target compound (~443.9 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-molecular-weight analogs like 5j (507.10 g/mol) .
  • Electrostatic Potential: Computational tools like Multiwfn () could map electrostatic surfaces to predict binding sites, particularly for the 4-chlorophenoxy and benzothiazole groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, PEG-400-mediated heterogenous catalysis using Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour yields structurally similar benzothiazole-piperazine hybrids . Reaction optimization should prioritize solvent choice (e.g., dry benzene for reflux) and stoichiometric control of intermediates like α-bromo-4-chloroacetophenone to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons from the 4-chlorophenoxy group (δ 7.2–7.4 ppm) and ethanone carbonyl (δ 2.1–2.3 ppm). Piperazine protons typically appear as multiplets at δ 3.1–3.5 ppm .
  • ¹³C NMR : The benzo[d]thiazole carbons resonate at δ 160–165 ppm (C-2), while the ethanone carbonyl appears at δ 205–210 ppm .
  • IR : Confirm C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the recommended protocols for purification and crystallization?

  • Methodological Answer : Post-synthesis, use ice-water quenching to precipitate crude product, followed by hot ethanol or aqueous acetic acid recrystallization. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) monitors reaction progress .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Methodological Answer : Cross-validate with X-ray crystallography (e.g., single-crystal analysis at 113 K with R factor <0.035) to resolve ambiguities in piperazine ring conformation or substituent orientation . For dynamic systems, variable-temperature NMR or 2D experiments (COSY, HSQC) clarify proton coupling and carbon assignments .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in benzothiazole-piperazine hybrids?

  • Methodological Answer :

  • Pharmacological Assays : Test antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for compounds like 6a–6f, which show 33–83% yields and melting points 120–238°C) .
  • Modular Synthesis : Introduce substituents (e.g., triazoles, thiadiazoles) at the ethanone or piperazine moiety to assess electronic/hydrophobic effects on bioactivity .

Q. How do reaction conditions influence byproduct formation in benzothiazole-piperazine coupling?

  • Methodological Answer : Extended reflux (>7 hours) in dry benzene increases bis-thiazole byproducts (e.g., compound 39 in ). Kinetic control via lower temperatures (50–60°C) and dropwise addition of electrophiles minimizes dimerization .

Q. What electrochemical methods enable functionalization of the piperazine-ethanone core?

  • Methodological Answer : Anodic oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone generates p-quinone imine intermediates, which undergo Michael addition with nucleophiles (e.g., 2-mercaptobenzothiazole) to yield disubstituted derivatives .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate charge distribution on the ethanone carbonyl, predicting reactivity toward nucleophiles. Molecular docking studies (e.g., with cancer targets like topoisomerase II) rationalize observed bioactivity .

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